1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
“1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemiluminescent compound with antifilarial properties and an affinity for the adenosine receptor . It has a CAS Number of 5334-30-5 and a molecular weight of 211.23 .
Synthesis Analysis
A new series of pyrazolo[3,4-d]pyrimidines were synthesized via the formation of pyrazol-3-one substrates . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” can be represented by the formula C5H5N5 . The IUPAC Standard InChI is InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H, (H3,6,7,8,9,10) .
Chemical Reactions Analysis
The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . This method provided the desired products with moderate to good yields .
Physical And Chemical Properties Analysis
“1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine” has a molecular weight of 211.23 . It has a boiling point of 214-217 . The compound is stored at ambient temperature .
Scientific Research Applications
Molecular Structure and IR Frequencies
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine has been studied for its molecular structure and infrared (IR) frequencies. Investigations using Hartree Fock and density functional theory methods have provided insights into its optimized geometrical parameters, molecular electrostatic potentials, and HOMO–LUMO gaps. This compound exhibits a small HOMO–LUMO energy gap, indicating high chemical reactivity and internal charge transfer (Shukla, Yadava, & Roychoudhury, 2015).
Synthesis and Antibacterial Activity
The compound has been synthesized in various forms, with studies exploring its reactivity towards other chemical agents. Additionally, some synthesized derivatives of this compound have shown significant antibacterial activity, highlighting its potential in antimicrobial applications (Rahmouni et al., 2014).
Promising Biological Activity
New hybrid compounds incorporating 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized, with one such compound showing promising biological activity. This highlights its potential in the development of new therapeutic agents (Noh, Kim, & Song, 2020).
Anticancer Activity
Derivatives of this compound have been tested for their antitumor activity, with some showing inhibitory effects on human breast adenocarcinoma cell lines. This suggests its utility in cancer research and potential for developing new cancer therapies (Abdellatif et al., 2014).
Synthesis for Cytotoxic Inhibition
Various derivatives have been synthesized and evaluated for their cytotoxic effect using cervical adenocarcinoma cell lines. The versatility in synthesis and the observed cytotoxic effects suggest potential pharmaceutical applications (Rahmouni et al., 2014).
Anti-Cancer and CDK9 Inhibition
Studies on derivatives also include their anti-proliferative activities in cancer cell lines, with some compounds exhibiting potent CDK9 inhibitory activities. This underlines the compound's relevance in cancer treatment research (Lukasik et al., 2012).
Antibacterial Agent Research
Further research into the synthesis and structure-activity relationship analysis of 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines indicates potential as antibacterial agents. Computational studies have been used to understand the relationship between the molecule's properties and its inhibitory effects on bacteria (Beyzaei et al., 2017).
Inhibition of Acetylcholinesterase and Carbonic Anhydrase
Some synthesized derivatives of pyrazolo[3,4-d]pyrimidine have been tested for their ability to inhibit acetylcholinesterase and carbonic anhydrase, showing significant potency. This suggests applications inneurological and metabolic disorder treatments (Aydin, Anil, & Demir, 2021).
Anti-Mycobacterial Activity
Research into pyrazolo[1,5-a]pyrimidines, a related class, reveals their potential as inhibitors of mycobacterial ATP synthase, which is crucial for treating Mycobacterium tuberculosis. This indicates the broader potential of pyrazolo pyrimidines in addressing infectious diseases (Sutherland et al., 2022).
Catalytic Synthesis for Medicinal Chemistry
Catalytic methods have been developed for synthesizing derivatives of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, facilitating the creation of compounds for pharmaceutical research. These methods emphasize the compound's versatility and efficiency in synthesis (Heravi, Motamedi, Bamoharram, & Seify, 2007).
Src Inhibition in Cancer Research
Studies on 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives have identified compounds with high inhibitory potency against Src kinase, a target in triple-negative breast cancer treatment. This further highlights the compound's relevance in oncology (Zhang et al., 2015).
Cycloaddition Reactions in Pharmaceutical Development
Research into the cycloaddition reactions of N-substituted derivatives has led to novel isoxazolines and isoxazoles. This demonstrates the compound's utility in creating diverse chemical structures for potential pharmaceutical applications (Rahmouni et al., 2014).
Nanocatalyst in Synthesis
The use of acidic cesium salt of Preyssler nanoparticles as a green and recyclable nanocatalyst for the synthesis of 1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine derivatives showcases innovative approaches in green chemistry and nanotechnology (Bamoharram et al., 2014).
Future Directions
Future research could focus on the synthesis of new heterocyclic derivatives containing the pyrazolo[3,4-d]pyrimidine linkage . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity . This suggests that these compounds could be further optimized as potential anticancer agents .
properties
IUPAC Name |
1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-9-6-15-16(11(9)14-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDPIZPUTYIBFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20274448 | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Liquid | |
Record name | C.I. Pigment Blue 28 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1-Phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
5334-30-5, 1345-16-0 | |
Record name | 5334-30-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | C.I. Pigment Blue 28 | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20274448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cobalt aluminate blue spinel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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